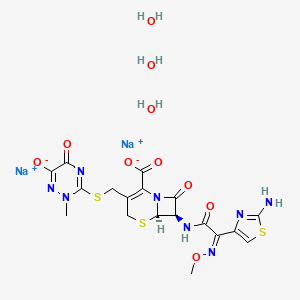

Ceftriaxone sodium hydrate

Description

A broad-spectrum cephalosporin antibiotic and cefotaxime derivative with a very long half-life and high penetrability to meninges, eyes and inner ears.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H22N8Na2O10S3 |

|---|---|

Molecular Weight |

652.6 g/mol |

IUPAC Name |

disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;trihydrate |

InChI |

InChI=1S/C18H18N8O7S3.2Na.3H2O/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;;;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;;3*1H2/q;2*+1;;;/p-2/b24-8-;;;;;/t9-,15-;;;;;/m1...../s1 |

InChI Key |

XMCDZRXQAGFWAK-PMCOHIMVSA-L |

Isomeric SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

Canonical SMILES |

CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.O.O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ceftriaxone Sodium Hydrate in Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ceftriaxone sodium hydrate, a third-generation cephalosporin, is a cornerstone in the treatment of serious infections caused by Gram-negative bacteria. Its potent bactericidal activity stems from the highly specific inhibition of bacterial cell wall synthesis. This technical guide delineates the molecular mechanism of action of ceftriaxone, focusing on its interaction with penicillin-binding proteins (PBPs), the subsequent disruption of peptidoglycan synthesis, and the resulting cellular demise. This document provides quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows involved in its study.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Ceftriaxone exerts its bactericidal effect by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs), which are located in the bacterial cytoplasmic membrane. These enzymes, particularly transpeptidases, are crucial for the final steps of peptidoglycan synthesis, the primary structural component of the bacterial cell wall.

The mechanism unfolds as follows:

-

Structural Mimicry : The β-lactam ring of ceftriaxone is a structural analog of the D-alanyl-D-alanine dipeptide, the natural substrate for PBP transpeptidases.

-

Irreversible Binding : This structural similarity allows ceftriaxone to bind to the active site of PBPs. The binding is a covalent acylation reaction, which is essentially irreversible.

-

Enzyme Inactivation : The acylation of the PBP active site renders the enzyme inactive, preventing it from catalyzing the cross-linking of peptidoglycan chains.

-

Cell Wall Destabilization : The inhibition of peptidoglycan cross-linking weakens the structural integrity of the bacterial cell wall.

-

Bacteriolysis : The compromised cell wall is unable to withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.

Ceftriaxone demonstrates a notable affinity for PBP2 and PBP3 in many Gram-negative bacteria, contributing to its potent activity.[1][2]

Visualizing the Mechanism and Experimental Workflow

To elucidate the complex interactions and processes involved, the following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key pathways and experimental procedures.

Caption: Mechanism of action of ceftriaxone in Gram-negative bacteria.

Caption: Experimental workflow for a competitive PBP binding assay.

Caption: Logical flow of peptidoglycan synthesis inhibition by ceftriaxone.

Quantitative Data on Ceftriaxone Activity

The efficacy of ceftriaxone can be quantified through its binding affinity to PBPs and its minimum inhibitory concentration (MIC) against various pathogens.

Binding Affinity of Ceftriaxone to Penicillin-Binding Proteins (PBPs)

The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. Lower IC50 values indicate a higher binding affinity.

| Bacterial Species | PBP | IC50 (µg/mL) | Reference |

| Escherichia coli | PBP2 | ≤0.6 | [3] |

| PBP3 | Selective Inhibition | [4][5] | |

| Pseudomonas aeruginosa | PBP2 | >32 | [3] |

| PBP3 | 0.1 | [3] | |

| Neisseria gonorrhoeae | PBP2 | 0.01 | [6][7] |

Minimum Inhibitory Concentrations (MICs) of Ceftriaxone

The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | ≤0.03 - ≥32 | ≤0.004 - 0.5 | 16 | [8] |

| Klebsiella pneumoniae | ≤0.06 - >64 | ≤0.004 - 0.5 | 16 | [8][9] |

| Proteus mirabilis | - | ≤0.004 - 0.5 | - | |

| Serratia marcescens | - | ≤0.004 - 0.5 | - | |

| Enterobacter spp. | - | ≤0.004 - 0.5 | 16 | [8] |

| Pseudomonas aeruginosa | 1 - >512 | 8.0 - 16 | >128 | [10][11] |

| Neisseria gonorrhoeae | ≤0.001 - 0.25 | ≤0.001 | - | |

| Haemophilus influenzae | - | ≤0.004 | - |

Note: MIC values can vary significantly based on the specific strain, the presence of resistance mechanisms (e.g., ESBL production), and the testing methodology.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of ceftriaxone.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay determines the affinity of ceftriaxone for specific PBPs by measuring its ability to compete with a labeled penicillin molecule for PBP binding sites.

Materials:

-

Bacterial cell culture of the Gram-negative organism of interest.

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Ultrasonicator or French press.

-

Ultracentrifuge.

-

This compound solutions of varying concentrations.

-

Radiolabeled or fluorescently labeled penicillin (e.g., [3H]benzylpenicillin or Bocillin-FL).

-

SDS-PAGE reagents and equipment.

-

Autoradiography film and cassettes or a fluorescence gel imager.

-

Scintillation counter (for radiolabeled penicillin).

Procedure:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells using an ultrasonicator or French press.

-

Remove intact cells and cellular debris by low-speed centrifugation.

-

Pellet the membrane fraction from the supernatant by ultracentrifugation.

-

Wash the membrane pellet with buffer and resuspend in a small volume of buffer. Determine the protein concentration.

-

-

Competitive Binding:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the membrane preparation with increasing concentrations of unlabeled ceftriaxone for a specific time (e.g., 10-30 minutes) at a defined temperature (e.g., 30-37°C).

-

Add a fixed, non-saturating concentration of labeled penicillin to each tube and incubate for a further period (e.g., 10-15 minutes) to allow binding to any PBPs not occupied by ceftriaxone.

-

-

Separation and Detection:

-

Stop the binding reaction by adding a sample buffer for SDS-PAGE and boiling the samples.

-

Separate the membrane proteins by SDS-PAGE.

-

If using radiolabeled penicillin, treat the gel with a fluorographic enhancer, dry it, and expose it to autoradiography film.

-

If using a fluorescent penicillin derivative, visualize the gel using a fluorescence imager.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the different PBPs.

-

Plot the percentage of labeled penicillin binding against the concentration of ceftriaxone.

-

Determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the labeled penicillin binding to a specific PBP.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of ceftriaxone by assessing bacterial growth in the presence of serial dilutions of the antibiotic in a liquid growth medium.

Materials:

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution of known concentration.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Sterile diluent (e.g., saline or CAMHB).

-

Incubator (35°C ± 2°C).

-

Microplate reader (optional).

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare serial twofold dilutions of ceftriaxone in CAMHB directly in the 96-well plate. Typically, 10-12 dilutions are prepared.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with the standardized bacterial suspension. The final volume in each well is typically 100 or 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of ceftriaxone at which there is no visible growth.

-

Alternatively, the optical density (OD) of each well can be measured using a microplate reader. The MIC is determined as the lowest concentration that inhibits a certain percentage of growth compared to the growth control.

-

Time-Kill Kinetic Assay

This assay evaluates the bactericidal activity of ceftriaxone over time at different concentrations.

Materials:

-

Bacterial culture in the logarithmic phase of growth.

-

CAMHB or other suitable broth.

-

This compound solutions at various multiples of the MIC (e.g., 1x, 2x, 4x, 8x MIC).

-

Sterile culture tubes or flasks.

-

Incubator with shaking capabilities (37°C).

-

Sterile saline or broth for serial dilutions.

-

Agar plates for colony counting.

-

Timer.

Procedure:

-

Preparation of Cultures:

-

Prepare a starting bacterial inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in broth.

-

Set up several tubes or flasks: one as a growth control (no antibiotic) and others with different concentrations of ceftriaxone.

-

-

Exposure and Sampling:

-

Incubate all tubes/flasks at 37°C with shaking.

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube/flask.

-

-

Viable Cell Counting:

-

Perform serial tenfold dilutions of each aliquot in sterile saline or broth.

-

Plate a known volume of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the CFU/mL for each time point and ceftriaxone concentration.

-

Plot the log10 CFU/mL versus time for each concentration.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% killing) from the initial inoculum.

-

Conclusion

This compound remains a critical antibiotic for combating Gram-negative bacterial infections. Its mechanism of action, centered on the irreversible inhibition of penicillin-binding proteins and the subsequent disruption of cell wall synthesis, is a well-established paradigm of antimicrobial activity. A thorough understanding of its quantitative efficacy, as determined by PBP binding affinities, MIC values, and time-kill kinetics, is essential for its appropriate clinical use and for the development of novel antimicrobial agents that can overcome emerging resistance. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the ongoing effort to study and combat bacterial infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Penicillin-Binding Protein Occupancy Dataset for 18 β-Lactams and 4 β-Lactamase Inhibitors in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. In-vitro susceptibility of nosocomial gram-negative bloodstream pathogens to quinolones and other antibiotics--a statistical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. MIC EUCAST [mic.eucast.org]

- 11. researchgate.net [researchgate.net]

Crystal Structure of Ceftriaxone Sodium Hemiheptahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Ceftriaxone sodium hemiheptahydrate, a third-generation cephalosporin antibiotic. The document summarizes key crystallographic data, details experimental methodologies for its characterization, and presents visualizations of analytical workflows. This information is crucial for understanding the solid-state properties of this important active pharmaceutical ingredient, which can influence its stability, solubility, and bioavailability.

Crystallographic Data

The crystal structure of Ceftriaxone sodium hemiheptahydrate has been determined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the monoclinic space group C2.[1][2][3] A summary of the crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Ceftriaxone Sodium Hemiheptahydrate

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆N₈O₇S₃Na₂(H₂O)₃.₅ |

| Crystal System | Monoclinic |

| Space Group | C2 (#5) |

| a (Å) | 30.56492(16) |

| b (Å) | 4.75264(2) |

| c (Å) | 18.54978(16) |

| β (°) | 90.3545(6) |

| Volume (ų) | 2694.562(21) |

| Z | 4 |

Data sourced from Gonzalez et al., 2020.[1][2][3]

The crystal structure is characterized by alternating layers of sodium/oxygen and organic components arranged perpendicular to the c-axis.[1][2] Both sodium ions exhibit a five-coordinate, trigonal bipyramidal geometry.[1][2] The structure is further stabilized by an extensive network of hydrogen bonds, including O–H⋯O interactions involving water molecules and the ionized parts of the anion, as well as C–H⋯S, C–H⋯N, and C–H⋯O hydrogen bonds.[1][2]

Experimental Protocols

Synchrotron X-ray Powder Diffraction (XRPD)

The determination of the crystal structure of Ceftriaxone sodium hemiheptahydrate was achieved through high-resolution synchrotron X-ray powder diffraction.

Methodology:

-

Sample Preparation: A polycrystalline sample of Ceftriaxone sodium hemiheptahydrate was loaded into a capillary.

-

Data Collection: Synchrotron XRPD data were collected. The use of a rotated capillary specimen was noted to have a significant preferred orientation.[3]

-

Structure Solution and Refinement: The crystal structure was solved and refined using the Rietveld method. The refinement included a fourth-order spherical harmonics model to account for preferred orientation.[3] The structure was further optimized using density functional theory (DFT) techniques.[1][2] The final Rietveld plot showed a good fit between the observed and calculated patterns.[1]

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis provides insights into the dehydration and decomposition processes of Ceftriaxone sodium hemiheptahydrate.

Methodology:

-

Instrumentation: Thermogravimetric analysis was performed using a TG-DTG system, such as the Netzsch TG209.[4]

-

Sample Preparation: A small amount of the powdered sample (e.g., ~5 mg) is placed in an alumina crucible.[4]

-

Experimental Conditions: The analysis is typically conducted under a dynamic inert atmosphere, such as dry nitrogen, with a constant flow rate (e.g., 18 mL/min).[4] A linear heating rate (e.g., 10 °C/min) is applied over a specified temperature range (e.g., ambient to 200 °C).[4]

-

Data Analysis: The mass loss as a function of temperature (TG curve) and its derivative (DTG curve) are recorded. These curves reveal the temperatures and number of steps involved in the dehydration process.

Studies on the non-isothermal dehydration of Ceftriaxone disodium hemiheptahydrate show that the process occurs in two distinct steps.[4] The results are summarized in Table 2.

Table 2: Dehydration Steps of Ceftriaxone Sodium Hemiheptahydrate

| Dehydration Step | Temperature Range (°C) | Mass Loss (mol H₂O) |

| 1 | 30 - 80 | 2.5 |

| 2 | 80 - 190 | 1.0 |

Data sourced from a study on the non-isothermal dehydration kinetics.[4][5]

Spectroscopic Analysis

Spectroscopic techniques are essential for the qualitative and quantitative analysis of Ceftriaxone sodium.

-

UV-Visible Spectroscopy: An aqueous solution of Ceftriaxone sodium exhibits a maximum absorbance (λmax) at 241 nm.[6] This method can be used for quantitative analysis, with Beer's law being obeyed in a concentration range of 5–50 μg/mL.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule and to study intermolecular interactions, such as hydrogen bonding.

-

Raman Spectroscopy: Raman spectroscopy is a valuable tool for identifying different solid-state forms of a drug and can be used to detect and identify precipitates, such as ceftriaxone calcium, even at microscopic levels.[2]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow for the crystal structure analysis of Ceftriaxone sodium hemiheptahydrate.

Caption: Workflow for Crystal Structure Determination.

Thermal Dehydration Pathway

The following diagram illustrates the two-step dehydration process of Ceftriaxone sodium hemiheptahydrate as determined by thermogravimetric analysis.

Caption: Thermal Dehydration Pathway of Ceftriaxone Sodium Hemiheptahydrate.

References

- 1. Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of ceftriaxone sodium hemiheptahydrate, C18H16N8O7S3Na2(H2O)3.5 | Powder Diffraction | Cambridge Core [cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research on storage stability differences between ceftriaxone sodium products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ceftriaxone Sodium Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ceftriaxone sodium hydrate in various organic solvents. The information presented herein is critical for professionals in drug development and formulation, as understanding the solubility of an active pharmaceutical ingredient (API) is fundamental for designing effective dosage forms, optimizing crystallization processes, and ensuring bioavailability. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of ceftriaxone sodium is a key parameter influencing its formulation and delivery. The following table summarizes the mole fraction solubility of ceftriaxone disodium in several organic solvents at various temperatures, as reported by Zhang et al. (2005). The data indicates that the solubility of ceftriaxone disodium generally increases with rising temperature.[1] Among the solvents tested, solubility is highest in formamide and lowest in acetone.[1]

| Temperature (K) | Acetone (x 10³) | Methanol (x 10³) | Ethanol (x 10³) | N,N-Dimethylformamide (x 10³) | Formamide (x 10³) |

| 278 | 0.011 | 1.35 | 0.041 | 0.55 | 2.85 |

| 283 | 0.014 | 1.57 | 0.052 | 0.69 | 3.41 |

| 288 | 0.018 | 1.83 | 0.065 | 0.86 | 4.08 |

| 293 | 0.023 | 2.14 | 0.081 | 1.08 | 4.88 |

| 298 | 0.029 | 2.50 | 0.101 | 1.35 | 5.83 |

| 303 | 0.036 | 2.92 | 0.126 | 1.69 | 6.96 |

| 308 | 0.045 | 3.42 | 0.157 | 2.11 | 8.30 |

| 313 | 0.056 | 4.00 | 0.195 | 2.62 | 9.88 |

| 318 | 0.070 | 4.67 | 0.242 | 3.25 | 11.75 |

Data sourced from Zhang, C., Wang, J., & Wang, Y. (2005). Solubility of Ceftriaxone Disodium in Acetone, Methanol, Ethanol, N,N-Dimethylformamide, and Formamide between 278 and 318 K. Journal of Chemical & Engineering Data, 50(5), 1757–1760.[1]

Qualitative solubility information from various sources indicates that this compound is sparingly soluble in ethanol and very slightly soluble in methanol.[2][3] It is also described as sparingly soluble in DMSO.[4]

Experimental Protocols

The determination of solubility is a critical experimental procedure in pharmaceutical sciences. The quantitative data presented above was obtained using an isothermal method coupled with a laser monitoring observation technique to determine the mole fraction concentration.[1] While the specific operational parameters from the original study are not publicly available, a generalized protocol for such a determination is outlined below.

General Protocol for Isothermal Solubility Determination

This protocol describes a common procedure for determining the equilibrium solubility of a compound in a solvent at a constant temperature.

1. Materials and Apparatus:

-

This compound (of known purity)

-

Organic Solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath for temperature control

-

Laser monitoring system for observing the dissolution of solid particles

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector for concentration analysis

2. Procedure:

-

Sample Preparation: A known mass of the organic solvent is placed into the jacketed glass vessel. The temperature of the vessel is maintained at the desired setpoint by circulating water from the thermostatic bath.

-

Equilibration: A small, accurately weighed amount of this compound is added to the solvent while stirring. The laser monitoring system is used to observe the solid particles in the solution. The disappearance of the solid phase indicates complete dissolution. This process is repeated by adding small increments of the solute until the solid phase no longer dissolves, indicating that the solution is saturated.

-

Equilibrium Confirmation: The saturated solution is stirred for a prolonged period (typically several hours) to ensure that equilibrium is reached. The laser monitoring system can help in observing that no further dissolution occurs over time.

-

Sample Withdrawal and Analysis: Once equilibrium is confirmed, a sample of the supernatant is withdrawn using a syringe filter to remove any undissolved solid particles.

-

Concentration Determination: The concentration of ceftriaxone sodium in the filtered sample is determined using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve is prepared using standard solutions of ceftriaxone sodium of known concentrations.

-

Data Calculation: The mole fraction solubility is calculated from the determined concentration of ceftriaxone sodium in the saturated solution.

3. HPLC Conditions for Ceftriaxone Sodium Analysis (Representative Example):

-

Column: C18 column (e.g., 4.6 x 150mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., disodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v), with the pH adjusted (e.g., to 4.3 with orthophosphoric acid).[3]

-

Flow Rate: 1.0 mL/min[3]

-

Detection: UV spectrophotometer at a wavelength of approximately 242 nm.[3]

-

Injection Volume: 20 µL[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.

Workflow for Solubility Determination

References

Spectroscopic Characterization of Ceftriaxone Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Ceftriaxone sodium hydrate, a widely used third-generation cephalosporin antibiotic. The focus is on two fundamental analytical techniques: Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy. This document outlines the core principles, experimental protocols, and data interpretation for the identification and quantification of this active pharmaceutical ingredient.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, based on the principle of light absorption by the molecule in solution. The chromophores within the ceftriaxone molecule exhibit characteristic absorption at specific wavelengths in the UV region.

Quantitative Data Summary

The spectrophotometric analysis of this compound in an aqueous medium consistently shows a maximum absorption wavelength (λmax) at 241 nm.[1][2][3] This wavelength is utilized for the quantitative determination of the drug in various formulations.

| Parameter | Value | Solvent | Reference |

| λmax | 241 nm | Distilled Water | [1][3] |

| Linearity Range | 5–50 µg/mL | Distilled Water | [1] |

| Molar Absorptivity | 2.046 × 10³ L mol⁻¹ cm⁻¹ | Distilled Water | [1] |

| Sandell's Sensitivity | 0.02732 µg/cm²/0.001 absorbance units | Distilled Water | [1] |

A separate method involving a derivatization reaction with 3-methyl-2-benzothiazoline hydrazone hydrochloride (MBTH) and ferric chloride yields a green-colored chromogen with an absorption maximum at 628 nm, which can also be used for estimation.[4]

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the steps for the UV-Vis spectroscopic analysis of this compound.

Instrumentation:

-

A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette is required.[1]

Reagents and Materials:

-

This compound reference standard

-

Distilled water (or other suitable solvent)

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of distilled water to obtain a standard stock solution of 1 mg/mL.[1][4]

-

Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions to cover the desired concentration range (e.g., 5-50 µg/mL).[1]

-

Spectrophotometric Measurement:

-

Construction of Calibration Curve: Plot a graph of absorbance versus concentration of the working standard solutions. The resulting calibration curve should be linear and can be used to determine the concentration of unknown samples.

Experimental Workflow: UV-Vis Spectroscopy

Caption: Workflow for UV-Vis spectroscopic analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for the identification and qualitative analysis of this compound. It provides a molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

Quantitative Data Summary

The FT-IR spectrum of this compound exhibits several characteristic absorption bands corresponding to its various functional groups. The quantification of Ceftriaxone sodium in powder for injection can be achieved by measuring the absorbance of the carbonyl band in the region of 1800-1700 cm⁻¹.[5][6]

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| N-H (Amide) | 3434 and 3272 | Asymmetric and symmetric stretching | [7] |

| C=O (Carbonyl) | 1742 | Stretching vibration | [7] |

| C=C and C=N | 1608, 1536, 1501 | Ring stretching vibrations | [7] |

| C-N | 1286 | Stretching vibration | [7] |

Experimental Protocol: FT-IR Spectroscopy

The following protocol details the steps for the FT-IR analysis of this compound using the KBr pellet method.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) spectrometer.[5]

Reagents and Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopic grade

Procedure:

-

Sample Preparation (KBr Pellet):

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum over the range of 4000 to 500 cm⁻¹.[5]

-

Perform a background scan with an empty pellet holder or a blank KBr pellet.

-

-

Data Analysis:

-

Identify the characteristic absorption peaks in the obtained spectrum.

-

Compare the spectrum with a reference spectrum of this compound for identification.

-

For quantitative analysis, measure the absorbance of the carbonyl band between 1800 and 1700 cm⁻¹.[5]

-

Experimental Workflow: FT-IR Spectroscopy

Caption: Workflow for FT-IR spectroscopic analysis of this compound.

Conclusion

UV-Vis and FT-IR spectroscopy are indispensable techniques in the analytical characterization of this compound. UV-Vis spectroscopy provides a reliable method for quantitative analysis, while FT-IR spectroscopy offers a detailed molecular fingerprint for identification and qualitative assessment. The protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals in the pharmaceutical industry, ensuring accurate and consistent analysis of this vital antibiotic.

References

- 1. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. asianpubs.org [asianpubs.org]

- 5. sapub.org [sapub.org]

- 6. Development and Validation of a Modern and Stability-Indicating Method for the Quantification of Ceftriaxone Sodium in Powder for Injection by Infrared Spectroscopy [article.sapub.org]

- 7. asianpubs.org [asianpubs.org]

The Chemical Fortress: An In-depth Technical Guide to the Stability and Degradation of Ceftriaxone Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Ceftriaxone sodium hydrate, a third-generation cephalosporin antibiotic, is a cornerstone in the treatment of a wide array of bacterial infections. Its clinical efficacy, however, is intrinsically linked to its chemical stability. Understanding the degradation pathways and the factors influencing its stability is paramount for ensuring its therapeutic effectiveness, optimizing formulation development, and establishing appropriate storage conditions. This technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its degradation under various stress conditions and elucidating its degradation pathways.

Chemical Stability Profile

Ceftriaxone sodium is a white to yellowish-orange crystalline powder that is readily soluble in water.[1] Its stability is significantly influenced by pH, temperature, light, and the presence of other substances.[1][2][3]

pH-Dependent Stability

The stability of ceftriaxone in aqueous solutions is highly dependent on the pH. Generally, it exhibits greater stability in acidic to neutral conditions, with an optimal pH for stability reported to be around 7.5.[1][3] As the pH becomes more acidic or alkaline, the rate of degradation increases.[1][4]

Thermal Stability

Temperature is a critical factor affecting the stability of ceftriaxone sodium. Elevated temperatures accelerate the degradation process, following first-order kinetics.[5] Conversely, lower storage temperatures, such as refrigeration (4°C) or freezing (-20°C), significantly enhance its stability.[1][5][6][7] Solutions stored at 4°C are stable for a longer duration compared to those at room temperature (25°C).[1][5] Frozen solutions of ceftriaxone disodium at concentrations of 10 and 50 mg/mL have been shown to be stable for up to six months.[6]

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of ceftriaxone.[8][9] Photodegradation can occur through direct photolysis or via the generation of reactive oxygen species (ROS) in the presence of oxygen.[9] Studies have shown that ceftriaxone undergoes unimolecular photodegradation when irradiated with UVB light, a process that is enhanced in an oxygenated atmosphere due to the formation of hydroxyl radicals and superoxide radical anions.[9]

Stability in Different Diluents

The choice of diluent for reconstitution can impact the stability of ceftriaxone sodium solutions. Solutions prepared with sterile water or 5% dextrose tend to be more stable than those reconstituted with lidocaine.[1] For instance, at a concentration of 100 mg/mL, ceftriaxone in sterile water or 5% dextrose is stable for 3 days at 25°C and 10 days at 4°C.[1] In contrast, solutions in 2% lidocaine are stable for only 8 hours at 25°C.[1] The concentration of the drug in the solution also plays a role, with higher concentrations sometimes leading to decreased stability.[1]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. Ceftriaxone sodium has been subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines.[8]

Acid Hydrolysis

Ceftriaxone is susceptible to degradation under acidic conditions.[4][8] Treatment with 0.1 N HCl leads to significant degradation, with one study reporting an 11.0% degradation after 1 hour at room temperature.[8] The primary degradation in acidic solution involves the hydrolysis of the β-lactam ring and the cleavage of the -CH2-S- bond at the C-3 position.[4]

Alkaline Hydrolysis

While some studies suggest that ceftriaxone is relatively stable under alkaline conditions, others report significant degradation, particularly in strongly basic media.[8][10][11] In 0.1 N NaOH, one study found no significant change in absorbance, indicating stability.[8] However, another study observed maximum degradation in a basic medium.[10][11] This discrepancy may be due to differences in experimental conditions. Degradation in alkaline solution can involve the opening of the β-lactam ring and epimerization at C-7.[4]

Oxidative Degradation

Ceftriaxone is also prone to oxidative degradation.[8][12] Exposure to 5% hydrogen peroxide for 1 hour at room temperature resulted in a 7.95% degradation.[8] The sulfur atom in the thiazole side chain can be oxidized to a sulfoxide.[12]

Thermal and Photolytic Degradation

As previously mentioned, both heat and light contribute to the degradation of ceftriaxone.[8] Solid drug kept at 100°C for 24 hours showed slight degradation.[8] Similarly, exposure of a 20 μg/mL solution to UV radiation (254 nm) for 24 hours also resulted in slight degradation.[8]

Table 1: Summary of Forced Degradation Studies of Ceftriaxone Sodium

| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 1 hour | Room Temperature | 11.0 | [8] |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 hour | Room Temperature | No significant change | [8] |

| Oxidative Degradation | 5% H₂O₂ | 1 hour | Room Temperature | 7.95 | [8] |

| Thermal Degradation | Solid drug | 24 hours | 100°C | Slight | [8] |

| Photolytic Degradation | 20 μg/mL solution | 24 hours | UV radiation (254 nm) | Slight | [8] |

Degradation Pathways

The degradation of ceftriaxone can proceed through several pathways, primarily involving hydrolysis of the β-lactam ring and modifications of the side chains.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for ceftriaxone. The strained β-lactam ring is susceptible to cleavage under both acidic and basic conditions, leading to the formation of an inactive penicilloic acid-like derivative.[4] Another key hydrolytic event is the cleavage of the -CH2-S- bond at the C-3 position of the dihydrothiazine ring, resulting in the formation of a -CH2OH group.[4] In basic solutions, epimerization at C-7 and lactonization between the 4-carboxyl group and the newly formed C-3 hydroxymethyl group can also occur.[4]

Isomerization

Isomerization of the N-oxime function on the aminothiazole side chain can also occur, leading to the formation of the E-isomer.[4]

Key Degradation Product

A principal degradation product identified in acidic, basic, and neutral solutions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine, which results from the cleavage of the C-3 side chain.[4]

Below is a diagram illustrating the major degradation pathways of ceftriaxone.

Caption: Major degradation pathways of ceftriaxone.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are examples of experimental protocols for forced degradation and stability-indicating assays.

Forced Degradation Study Protocol

This protocol is based on a study by Jain et al. (2014).[8]

-

Preparation of Stock Solution: Prepare a standard stock solution of ceftriaxone sodium (e.g., 1 mg/mL) in distilled water.

-

Acid Hydrolysis: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 0.1 N HCl. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

-

Alkaline Hydrolysis: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 0.1 N NaOH. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

-

Oxidative Degradation: Take a 2 mL aliquot of the stock solution in a 100 mL volumetric flask and add 10 mL of 5% H₂O₂. Keep the flask at room temperature for 1 hour. Dilute to the mark with distilled water.

-

Thermal Degradation: Keep the solid drug in an oven at 100°C for 24 hours. After cooling to room temperature, prepare a solution of the desired concentration (e.g., 20 μg/mL).

-

Photolytic Degradation: Prepare a solution of the drug (e.g., 20 μg/mL) and expose it to UV radiation (254 nm) for 24 hours in a UV chamber.

-

Analysis: Measure the absorbance of all the stressed solutions at the λmax of the pure drug (e.g., 241 nm) against the respective solvent as a blank. Calculate the percentage degradation.

Stability-Indicating HPLC Method

A variety of HPLC methods have been developed for the analysis of ceftriaxone and its degradation products.[5][13][14] A typical method involves:

-

Column: A reversed-phase column, such as a C18 column.[5][13]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer), an organic modifier (e.g., acetonitrile), and an ion-pairing agent (e.g., tetrabutylammonium bromide).[5]

-

Detection: UV detection at a wavelength where ceftriaxone has significant absorbance, such as 240 nm or 260 nm.[5][13]

-

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, selectivity, and robustness.[5]

The following diagram illustrates a general workflow for a stability study of ceftriaxone.

References

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review of Methods for Removal of Ceftriaxone from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. researchgate.net [researchgate.net]

- 6. Stability of parenteral ceftriaxone disodium solutions in frozen and liquid states: effect of freezing and microwave thawing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of ceftriaxone sodium in polypropylene syringes at -20, 4, and 20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural degradation of ceftriaxone promoted by direct UVB light in aqueous media. Mechanistic analysis and cytotoxic effects on a eukaryotic cell line and on bacteria - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. uajnas.adenuniv.com [uajnas.adenuniv.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. A Review of Methods for Removal of Ceftriaxone from Wastewater [mdpi.com]

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Ceftriaxone Sodium Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and bioavailability of Ceftriaxone sodium hydrate in key preclinical models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this third-generation cephalosporin antibiotic is critical for the successful design and interpretation of non-clinical safety and efficacy studies, as well as for informing clinical trial design. This document summarizes key quantitative data, details common experimental protocols, and visualizes workflows to support drug development programs.

Quantitative Pharmacokinetic Parameters of Ceftriaxone in Preclinical Models

The following tables summarize the key pharmacokinetic parameters of ceftriaxone in various preclinical species. These data are essential for inter-species scaling and for predicting human pharmacokinetics.

Table 1: Pharmacokinetics of Ceftriaxone in Dogs

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 50 | - | - | 0.88 | 100 | [1] |

| Intramuscular (IM) | 12.5 | 15.00 ± 1.18 | 4.00 ± 0.021 | - | - | [2] |

| Intramuscular (IM) | 25 | 141.37 ± 15.87 | 4.00 ± 0.10 | - | - | [2] |

| Intramuscular (IM) | 50 | 115.10 ± 16.96 | 0.54 ± 0.24 | 1.17 | 102 ± 27 | [1] |

| Intramuscular (IM) | 50 | 259 ± 5.21 | 4.30 ± 0.12 | - | - | [2] |

| Subcutaneous (SC) | 50 | 69.28 ± 14.55 | 1.29 ± 0.64 | 1.73 | 106 ± 14 | [1] |

| Intravenous (IV) | 24 | 206.75 ± 50.34 (Cp0) | - | 0.83 | 100 | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; Cp0: Plasma concentration at time zero.

Table 2: Pharmacokinetics of Ceftriaxone in Rats

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t½ (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 20 | - | - | 0.57 (34 min) | 100 | [4][5] |

| Oral (with Cholylethylenediamine) | 12.5 | - | - | - | 30-55 | [6] |

| Oral (with Cholylethylenediamine) | 25 | - | - | - | 55 | [6][7] |

| Oral (with Cholylethylenediamine) | 50 | - | - | - | 55 | [6][7] |

| Oral (alone) | - | - | - | - | < 1 | [6][7] |

| Subcutaneous (SC) | up to 2000/day | - | - | 1-1.5 | - | [8] |

Table 3: Pharmacokinetics of Ceftriaxone in Monkeys (Rhesus and Cynomolgus)

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (h) | Reference |

| Intravenous (IV) | 20 | 235 (at 5 min) | 3.40 | [5] |

| Intravitreal | 2 mg/0.1 mL | 609 (Vitreous, 0h), 1 (Aqueous, 0h) | - | [9] |

Experimental Protocols for Preclinical Pharmacokinetic Studies

Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. Below are typical methodologies employed in the preclinical assessment of ceftriaxone.

Animal Models and Husbandry

-

Species: Common preclinical models for ceftriaxone pharmacokinetics include mongrel dogs[1], Basenji dogs[2], Sprague-Dawley rats[10][11], and Rhesus or Cynomolgus monkeys[9].

-

Health Status: Animals are typically healthy and free of specific pathogens.

-

Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles.

-

Acclimatization: A suitable acclimatization period is necessary before the commencement of the study.

-

Ethics: All animal experimental protocols must be approved by an appropriate Institutional Animal Care and Use Committee.

Drug Formulation and Administration

-

Formulation: this compound is typically dissolved in a suitable vehicle, such as sterile water for injection or saline.

-

Administration Routes:

-

Intravenous (IV): Administered as a bolus or infusion, typically into a major vein (e.g., cephalic or jugular vein). This route serves as the reference for bioavailability determination.

-

Intramuscular (IM): Injected into a suitable muscle mass.

-

Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades.

-

Oral (PO): Administered via gavage. Due to poor oral bioavailability, formulation strategies, such as complexation with bile acid analogues, have been explored[6][7].

-

Sample Collection

-

Matrix: Blood is the primary matrix, with plasma or serum being used for analysis. Urine and bile may also be collected to investigate excretion pathways[4][5].

-

Collection Schedule: Blood samples are collected at predetermined time points to adequately characterize the plasma concentration-time profile. A typical schedule includes pre-dose, and multiple time points post-dose covering the absorption, distribution, and elimination phases. For example, samples might be collected at 0.25, 0.5, 1, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-administration[2].

-

Collection Technique: Blood is collected from appropriate vessels (e.g., cephalic vein, jugular vein, or via orbital plexus in rats) into tubes containing an anticoagulant (e.g., K3EDTA or heparin)[10].

-

Sample Processing: Plasma or serum is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Bioanalytical Method for Ceftriaxone Quantification

The accurate quantification of ceftriaxone in biological matrices is crucial. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.

-

Sample Preparation:

-

Protein Precipitation: A common first step to remove proteins from the plasma or serum sample. This can be achieved using organic solvents like acetonitrile[12][13].

-

Phospholipid Removal: Techniques to reduce matrix interferences may be employed[12][13].

-

Internal Standard: An internal standard (e.g., cefotaxime) is added to the samples to correct for variability during sample processing and analysis[12][13].

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used for separation (e.g., Agilent Zorbax Eclipse Plus C18)[12][13].

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile) is commonly used[12][13].

-

Flow Rate: A typical flow rate is around 0.4 mL/min[12][13].

-

-

Detection and Quantification:

-

HPLC-UV: Detection is performed at a specific wavelength, for instance, 272 nm[6].

-

LC-MS/MS: This method offers higher sensitivity and selectivity. Detection is performed in the positive electrospray ionization (ESI) mode using selected reaction monitoring (SRM). The precursor-to-product ion transitions for ceftriaxone (m/z 555.0 → 396.1) and the internal standard are monitored[12][13].

-

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Data Analysis

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling approaches to determine the key pharmacokinetic parameters.

Visualizing Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the typical experimental workflows in preclinical pharmacokinetic studies of ceftriaxone.

This guide provides a foundational understanding of the preclinical pharmacokinetics of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in designing, conducting, and interpreting preclinical studies, ultimately facilitating the translation of this important antibiotic into new therapeutic applications.

References

- 1. Pharmacokinetics of ceftriaxone administered by the intravenous, intramuscular or subcutaneous routes to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. aijvm.aipublishers.org [aijvm.aipublishers.org]

- 4. Comparative pharmacokinetics of YM-13115, ceftriaxone, and ceftazidime in rats, dogs, and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics of a New, Orally Available Ceftriaxone Formulation in Physical Complexation with a Cationic Analogue of Bile Acid in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of a new, orally available ceftriaxone formulation in physical complexation with a cationic analogue of bile acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Rodent Toxicity Studies for Long Term Use of Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic analysis of intravitreal ceftriaxone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical rodent toxicity studies for long term use of ceftriaxone - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Determination of ceftriaxone in human plasma using liquid chromatography–tandem mass spectrometry — MORU Tropical Health Network [tropmedres.ac]

- 13. Determination of ceftriaxone in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Ceftriaxone Sodium Hydrate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Ceftriaxone sodium hydrate, a third-generation cephalosporin antibiotic. The document details its mechanism of action, summarizes its spectrum of activity against a wide range of bacterial pathogens through quantitative data, and outlines the standardized experimental protocols used for its evaluation.

Mechanism of Action

Ceftriaxone is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of ceftriaxone is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][3][4] Peptidoglycan provides structural integrity to the bacterial cell wall.

Ceftriaxone's structure mimics the D-alanyl-D-alanine dipeptide, a substrate for PBPs.[2][5] This allows it to bind irreversibly to the active site of these enzymes, particularly the transpeptidases.[1][5] This binding action blocks the transpeptidation step, which is the cross-linking of peptidoglycan chains.[2][5] The inhibition of cell wall synthesis leads to a compromised and defective cell wall, ultimately resulting in bacterial cell lysis and death.[2][4][5] The syn-configuration of its methoxy oxime moiety confers stability against many beta-lactamase enzymes, enhancing its activity against otherwise resistant Gram-negative bacteria.[1][3][4]

In Vitro Antibacterial Spectrum

Ceftriaxone demonstrates a broad spectrum of activity against numerous Gram-positive and Gram-negative bacteria. Its potency is particularly notable against the Enterobacteriaceae family, Haemophilus influenzae, and Neisseria species.[6][7] It is generally less active against Pseudomonas aeruginosa and is not effective against methicillin-resistant Staphylococcus aureus (MRSA) and enterococci.[1][6]

The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MIC50 and MIC90 values correspond to the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Ceftriaxone against Gram-Negative Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility Notes |

| Enterobacteriaceae | ≤0.004 - 0.5[6] | - | Excellent inhibitory activity reported.[6][7] Use against Enterobacter species should be avoided due to the emergence of resistance.[1] |

| Salmonella Typhi | 0.125[8] | 8[8] | Increasing resistance has been documented in some regions.[8] |

| Salmonella Paratyphi A | 0.125[8] | 2[8] | Generally susceptible. |

| Haemophilus influenzae | ≤0.004[6] | - | Highly active, including against beta-lactamase-producing strains.[1][2][7] |

| Neisseria spp. | ≤0.001[6] | - | Very potent activity reported.[6][7] |

| Neisseria gonorrhoeae | - | - | Low rates of resistance have been observed.[9] |

| Pseudomonas aeruginosa | 8.0 - 16[6] | - | Does not have useful activity; ceftriaxone is not a primary treatment.[1][7] |

| Acinetobacter spp. | 8.0 - 16[6] | - | Considered less effective.[6] |

Table 2: In Vitro Activity of Ceftriaxone against Gram-Positive Bacteria

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | General Susceptibility Notes |

| Staphylococcus aureus (MSSA) | 2.0[6] | - | Susceptible, though less potent than against key Gram-negatives.[6][7] Reference broth microdilution MICs range from 2-4 µg/mL.[10] |

| Staphylococcus aureus (MRSA) | - | - | Not significantly inhibited; considered resistant.[6] |

| Streptococcus pneumoniae | 0.25[6] | - | Good activity reported.[6][7] |

| Streptococcus pyogenes (Group A) | 0.015[6] | - | Highly susceptible.[6][7] |

| Enterococci (e.g., E. faecalis) | - | - | Not significantly inhibited; considered resistant.[6][7] |

Experimental Protocols for Susceptibility Testing

The determination of ceftriaxone's in vitro activity is performed using standardized methods established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12]

This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.

Protocol Outline:

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight. The bacterial suspension is then standardized to a specific turbidity, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Ceftriaxone Dilution: A series of twofold dilutions of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

-

Result Interpretation: The plate is examined visually or with a plate reader for turbidity. The MIC is the lowest concentration of ceftriaxone that completely inhibits visible bacterial growth.

This method provides a qualitative assessment of susceptibility, categorizing an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Protocol Outline:

-

Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland) is prepared as described for broth microdilution.

-

Plate Inoculation: A sterile swab is dipped into the standardized suspension and used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.

-

Disk Application: A paper disk impregnated with a specific amount of ceftriaxone (e.g., 30 µg) is placed on the agar surface.

-

Incubation: The plate is inverted and incubated under standard conditions.

-

Result Interpretation: After incubation, the diameter of the zone of inhibition (the area around the disk with no bacterial growth) is measured in millimeters. This diameter is compared to established interpretive criteria from CLSI or EUCAST to determine the susceptibility category (e.g., for CLSI, ≥21 mm may be considered susceptible).[6]

References

- 1. Ceftriaxone - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ceftriaxone | C18H18N8O7S3 | CID 5479530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ceftriaxone: a summary of in vitro antibacterial qualities including recommendations for susceptibility tests with 30-micrograms disks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The in vitro antibacterial activity of ceftriaxone in comparison with nine other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. researchgate.net [researchgate.net]

- 10. asm.org [asm.org]

- 11. ihma.com [ihma.com]

- 12. chainnetwork.org [chainnetwork.org]

The Binding Affinity of Ceftriaxone Sodium to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftriaxone is a third-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its therapeutic efficacy is intrinsically linked to its ability to inhibit bacterial cell wall synthesis. This is achieved through the covalent modification of essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3][4] This technical guide provides an in-depth analysis of the binding affinity of ceftriaxone sodium to various PBPs, offering quantitative data, detailed experimental protocols, and mechanistic insights to support research and drug development efforts in the field of antibacterial therapeutics.

The bactericidal action of ceftriaxone stems from its structural mimicry of the D-alanyl-D-alanine dipeptide, a key substrate for PBP-mediated transpeptidation reactions in peptidoglycan synthesis.[4] By binding to the active site of PBPs, ceftriaxone forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme and halting the cross-linking of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.[4] Understanding the specific binding affinities of ceftriaxone for different PBPs across various bacterial species is crucial for elucidating its spectrum of activity, predicting resistance mechanisms, and guiding the development of novel beta-lactam antibiotics.

Quantitative Analysis of Ceftriaxone-PBP Binding Affinity

The binding affinity of ceftriaxone to various PBPs has been quantified using several biophysical and biochemical techniques, yielding critical parameters such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). This section summarizes the available quantitative data, providing a comparative overview of ceftriaxone's interaction with PBPs from key pathogenic bacteria.

Binding Affinity Data

The following tables present a summary of the IC50 and Kd values for ceftriaxone binding to PBPs from Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, and Neisseria gonorrhoeae.

| Staphylococcus aureus (MSSA ATCC 29213) | |

| PBP | IC50 (mg/L) |

| PBP1 | >1 |

| PBP2 | >1 |

| PBP3 | >1 |

| PBP4 | >1 |

Table 1: IC50 values of ceftriaxone for penicillin-binding proteins from methicillin-susceptible Staphylococcus aureus (MSSA).

| Streptococcus pneumoniae | ||

| PBP | Strain | IC50 (µg/mL) |

| PBP1a | Penicillin-Susceptible | 0.1 |

| PBP1b | Penicillin-Susceptible | >4 |

| PBP2a | Penicillin-Susceptible | 1 |

| PBP2b | Penicillin-Susceptible | >8 |

| PBP2x | Penicillin-Susceptible | 0.1 |

| PBP3 | Penicillin-Susceptible | 0.1 |

Table 2: IC50 values of ceftriaxone for penicillin-binding proteins from a penicillin-susceptible strain of Streptococcus pneumoniae.

| Escherichia coli (Strain DC2) | |

| PBP | Estimated IC50 (µg/mL) |

| PBP1a | 0.3 |

| PBP1b | 0.1 |

| PBP2 | 0.2 |

| PBP3 | 0.01 |

| PBP4 | 1 |

| PBP5/6 | >1000 |

| PBP7/8 | 0.5 |

Table 3: Estimated IC50 values of ceftriaxone for penicillin-binding proteins from Escherichia coli strain DC2.[1]

| Neisseria gonorrhoeae | ||

| PBP | Variant | Kd (µM) |

| PBP2 | tPBP2* | 0.11 ± 0.01 |

Table 4: Dissociation constant (Kd) of ceftriaxone for a truncated, catalytically inactive variant (tPBP2) of PBP2 from Neisseria gonorrhoeae, as determined by Isothermal Titration Calorimetry.*

Mechanistic Insights into Ceftriaxone-PBP Interaction

The interaction between ceftriaxone and PBPs is a dynamic process that culminates in the acylation of a conserved serine residue within the enzyme's active site. This process effectively sequesters the enzyme, preventing it from participating in cell wall biosynthesis.

Signaling Pathway of PBP Inhibition

The inhibition of PBP by ceftriaxone can be depicted as a multi-step pathway. For wild-type PBP2 in Neisseria gonorrhoeae, this is a three-step process, whereas for some mutant strains, it is a two-step reaction.

Experimental Protocols for Determining Binding Affinity

Accurate determination of binding affinity is paramount for understanding the potency of ceftriaxone and other beta-lactam antibiotics. The following sections provide detailed methodologies for two common experimental approaches: Isothermal Titration Calorimetry and Competitive Binding Assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (ceftriaxone) to a macromolecule (PBP), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified PBP (e.g., a soluble, truncated version)

-

Ceftriaxone sodium hydrate

-

ITC instrument (e.g., MicroCal PEAQ-ITC)

-

Dialysis buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Degassing station

-

Syringes for ITC

Procedure:

-

Sample Preparation:

-

Prepare a solution of the purified PBP in the dialysis buffer to a final concentration of approximately 10-50 µM.

-

Prepare a solution of ceftriaxone in the same dialysis buffer to a final concentration 10-20 times that of the PBP concentration.

-

Thoroughly degas both the PBP and ceftriaxone solutions to prevent bubble formation during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Thoroughly clean the sample cell and reference cell with detergent and water.

-

Fill the reference cell with the dialysis buffer.

-

Carefully load the PBP solution into the sample cell, avoiding the introduction of air bubbles.

-

-

Titration:

-

Load the ceftriaxone solution into the injection syringe.

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Program a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow the signal to return to baseline between injections.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Subtract the heat of dilution, determined from control experiments (titrating ceftriaxone into buffer alone).

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

-

Competitive Binding Assay with a Fluorescent Probe

This assay indirectly measures the binding affinity of ceftriaxone by quantifying its ability to compete with a fluorescently labeled beta-lactam probe (e.g., Bocillin FL) for binding to PBPs.

Materials:

-

Bacterial membrane preparations containing PBPs

-

This compound

-

Fluorescent beta-lactam probe (e.g., Bocillin FL)

-

Phosphate-buffered saline (PBS)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Membrane Preparation:

-

Grow bacterial cells to mid-log phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction by ultracentrifugation.

-

Resuspend the membrane pellet in PBS.

-

-

Competition Reaction:

-

In a series of microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation with increasing concentrations of ceftriaxone for a set time (e.g., 10 minutes at 37°C) to allow for binding.

-

Add a fixed, saturating concentration of the fluorescent probe (e.g., Bocillin FL) to each tube and incubate for a further period (e.g., 10 minutes at 37°C).

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Separate the PBP-probe complexes by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Quantify the fluorescence intensity of each PBP band.

-

Plot the fluorescence intensity as a function of the ceftriaxone concentration.

-

Determine the IC50 value, which is the concentration of ceftriaxone that inhibits 50% of the fluorescent probe binding.

-

Experimental Workflow Visualization

The process of determining the binding affinity of an antibiotic to its target PBPs involves a series of well-defined steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.

Conclusion

This technical guide has provided a comprehensive overview of the binding affinity of ceftriaxone sodium to penicillin-binding proteins. The quantitative data presented in the tables offer a valuable resource for comparing the inhibitory potency of ceftriaxone against PBPs from different bacterial species. The detailed experimental protocols for ITC and competitive binding assays provide researchers with the necessary information to conduct their own binding affinity studies. Furthermore, the mechanistic pathway and experimental workflow diagrams offer clear visual representations of the underlying molecular interactions and the process of their investigation. A thorough understanding of these principles is essential for the continued development of effective beta-lactam antibiotics and for combating the growing threat of antibiotic resistance.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of ceftriaxone with penicillin-binding proteins of Escherichia coli in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Physicochemical Properties of Ceftriaxone Sodium Hydrate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ceftriaxone Sodium Hydrate, with a focus on its polymorphic and pseudopolymorphic forms. The stability and properties of different solid-state forms of an active pharmaceutical ingredient (API) are critical for ensuring drug quality, efficacy, and safety. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact properties such as solubility, dissolution rate, and stability.

Introduction to Ceftriaxone Sodium and Polymorphism

Ceftriaxone sodium is a broad-spectrum, third-generation cephalosporin antibiotic widely used for treating various bacterial infections.[1][2] It functions by inhibiting the synthesis of the bacterial cell wall.[2][3] The most common form of ceftriaxone sodium is a hydrated crystalline powder, specifically a hemiheptahydrate (C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O).[4][5][6]

The phenomenon of polymorphism is of paramount importance in the pharmaceutical industry, as different polymorphs of the same API can exhibit distinct physicochemical properties, potentially affecting the drug's therapeutic efficacy and stability.[7][8][9] For Ceftriaxone Sodium, understanding its solid-state chemistry, particularly in relation to its hydration state, is crucial for formulation development, manufacturing, and storage.[4][7]

Crystal Structure and Known Forms

The predominant form of Ceftriaxone Sodium is the hemiheptahydrate, which contains approximately 3.5 molecules of water per molecule of ceftriaxone sodium.[4] Studies have determined that this form crystallizes in the monoclinic crystal system.[5][10] The crystal structure is characterized by layers of sodium/oxygen and organic components, with extensive hydrogen bonding involving the water molecules.[5]

While distinct anhydrous or other polymorphic forms are not extensively characterized in publicly available literature, significant research has focused on the stability of the hemiheptahydrate form and the behavior of its water molecules under various environmental conditions, which can be considered a form of pseudopolymorphism.[4][10] The arrangement and bonding of these water molecules are critical to the crystal's stability.[10]

Physicochemical Properties

The physicochemical properties of this compound are summarized below. These properties are critical for predicting the behavior of the drug during formulation and after administration.

Table 1: General Physicochemical Properties

| Property | Value / Description | Source |

| Molecular Formula | C₁₈H₁₆N₈Na₂O₇S₃ · 3.5H₂O | [5][6] |

| Molecular Weight | ~661.60 g/mol | [6][11] |

| Appearance | White to off-white crystalline solid | [12] |

| Solubility | Freely soluble in water; sparingly soluble in methanol. | [12][13] |

| Melting Point | The compound undergoes dehydration and decomposition rather than a sharp melting point. One study notes a melting point of 179°C. | [13] |

| pKa | ~3 (COOH), 3.2 (NH₃⁺), 4.1 (enolic OH) | [12] |

Table 2: Thermal Analysis Data for Ceftriaxone Sodium Hemihydrate (CTX·3.5H₂O)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the dehydration and decomposition processes.

| Analysis | Observation | Interpretation | Source |

| TGA (Standard) | Two-step weight loss between 30°C and 190°C. | Step 1 (30-80°C): Loss of ~6.1% mass, corresponding to 2.5 water molecules. Step 2 (80-190°C): Loss of ~3.1% mass, corresponding to 1 water molecule. | [4][10] |

| TGA (High-Resolution) | Seven distinct steps of weight loss between 80°C and 190°C. | Indicates a more complex dehydration process for the remaining water molecule, suggesting different binding energies. | [4] |

| DSC | Complex endothermic and exothermic transitions upon heating. | Reflects the dehydration processes followed by potential recrystallization into a less stable form before final decomposition. DSC is a key method for characterizing polymorphic systems. | [3][8] |

Stability of this compound

The stability of ceftriaxone sodium is highly dependent on temperature and humidity due to the nature of its hydrate crystal structure.

-

Humidity: Water absorption or loss due to environmental humidity can lead to a reversible redistribution of water molecules within the crystal lattice.[4][10] While this may not destroy the crystal structure, it can impact stability.[4][10]

-

Temperature: Generic versions of ceftriaxone sodium have shown irreversible distribution of hydrate water when stored at 25°C, whereas brand-name products remained stable up to 40°C, highlighting the importance of manufacturing processes on the final product's stability.[4][10] The presence of water content above 2.4% w/w can accelerate the degradation of ceftriaxone.[4]

-

Stress Conditions: Studies have shown that ceftriaxone sodium degrades in acidic and oxidative conditions.[14]

Experimental Protocols

Accurate characterization of ceftriaxone sodium polymorphs requires a combination of analytical techniques.[15]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases.[9] Each polymorph produces a unique diffraction pattern.

-

Instrument: Rigaku Smartlab diffractometer or equivalent.

-

Radiation: Cu Kα (λ = 1.541862 Å).

-

Voltage and Current: 45 kV, 200 mA.

-

Detector: D/teX Ultra 250 detector in 1D mode.

-

Scan Range (2θ): 3° to 60°.

-

Scan Rate: 8°/min.

-

Step Size: 0.01°.

-

Sample Preparation: A small amount of the test powder is transferred onto a sample wafer and spread evenly to cover the entire analysis area.[4]

Thermogravimetric Analysis (TGA)

TGA measures changes in mass as a function of temperature, providing information on dehydration and decomposition.

-

Instrument: TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 3+).

-

Sample Pan: Alumina crucible.

-

Sample Weight: 5–10 mg.

-

Temperature Program (Standard): Equilibrate at 30°C, then heat at a rate of 10°C/min up to 300°C.

-

Atmosphere: Dry nitrogen purge at 50 mL/min.[4]

-

High-Resolution TGA: For enhanced resolution of dehydration steps, a faster scan rate (e.g., 30°C/min) can be used after an initial equilibration period (e.g., 90 min at 50°C).[4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying transitions like melting, crystallization, and solid-solid phase transitions.[3][8]

-

Instrument: Q1000 DSC (TA Instruments) or equivalent.

-

Sample Pan: Aluminum pans.

-

Sample Weight: ~1-2 mg (small sample sizes minimize post-melting crystallization of metastable forms).[3]

-

Heating Rate: Typically 10°C/min. Faster rates (e.g., 100°C/min) can be used to minimize the crystallization of metastable forms after melting.[3]

-

Atmosphere: Nitrogen purge.

-

Calibration: Calibrate for temperature and energy using an indium standard.[3]

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the chemical bonding and molecular structure, which can differ between polymorphs.

-

Instrument: Perkin-Elmer FT-IR spectrophotometer or equivalent.

-

Range: 4000–400 cm⁻¹.

-

Sample Preparation: 5 mg of the sample is mixed with 100 mg of KBr and compressed into a pellet using a hydraulic press.

-

Analysis: Spectra are corrected against a reference spectrum of a pure KBr pellet.[13]